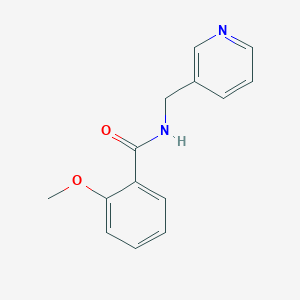

2-methoxy-N-(3-pyridinylmethyl)benzamide

Description

2-Methoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety and a 3-pyridinylmethyl substituent on the amide nitrogen. The compound is synthesized via coupling reactions, often employing reagents such as 1,1-carbonyldiimidazole (CDI) or activated acid derivatives (e.g., acid chlorides) with appropriate amines . Key physicochemical properties, such as NMR chemical shifts and HRMS data, are inferred from structurally related benzamides (e.g., δ 55.3 ppm for methoxy in ¹³C NMR and [M+H]+ ≈ 283.1) .

Properties

IUPAC Name |

2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRIBQDWGHKXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2-methoxy-N-(3-pyridinylmethyl)benzamide with similar compounds, emphasizing substituent effects on molecular weight, lipophilicity (logP), and biological activity:

*Calculated based on molecular formula (C₁₅H₁₅N₂O₂).

†Estimated using fragment-based methods (e.g., methoxy + pyridine contributions).

Key Observations:

Toxicity and Solubility

- Sulfonamide Derivatives: Compounds like 2-methoxy-N-(sulfamoylanilinoethyl)benzamide may exhibit nephrotoxicity risks common to sulfonamides, whereas pyridine-containing variants could have improved solubility in acidic environments .

- Sodium Salt Forms : Crystalline sodium salts (e.g., ) enhance aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.